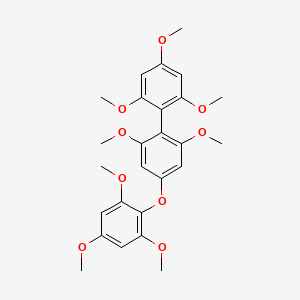
2,2',4,6,6'-Pentamethoxy-4'-(2,4,6-trimethoxyphenoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl is a complex organic compound known for its unique structure and properties. It is synthesized as an octamethyl ether derivative of fucophlorethol A, a polyphenolic compound found in brown algae
Méthodes De Préparation
The synthesis of 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl involves several steps. The key intermediate, 2,2’,6,6’-tetramethoxy-4,4’-dihydroxybiphenyl, is obtained through the vanadium tetrachloride-catalyzed dimerization of 3,5-dimethoxyphenol . This intermediate is then subjected to Ullmann condensation and Hakomori methylation to yield the final product . The reaction conditions typically involve high temperatures and the use of specific catalysts to facilitate the formation of the desired biphenyl structure.
Analyse Des Réactions Chimiques
2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include vanadium tetrachloride for dimerization and methyl iodide for methylation . The major products formed from these reactions are typically derivatives of the original compound, with modifications to the methoxy groups or the biphenyl core.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a model compound for studying polyphenolic structures and their reactivity . In medicine, its polyphenolic nature suggests potential antioxidant properties, which could be explored for therapeutic purposes . Additionally, its unique structure makes it a valuable compound for industrial applications, such as the development of new materials or chemical processes .
Mécanisme D'action
The mechanism of action of 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl is not fully understood. its polyphenolic structure suggests that it may interact with various molecular targets through hydrogen bonding and hydrophobic interactions . These interactions could influence biological pathways related to oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl include other polyphenolic biphenyl derivatives, such as 2,2’,4,4’,6,6’-hexahydroxybiphenyl and 2,3’,4,5’,6-pentahydroxybiphenyl ether . These compounds share similar structural features but differ in the number and position of hydroxyl or methoxy groups . The uniqueness of 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl lies in its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
97049-74-6 |
|---|---|
Formule moléculaire |
C26H30O9 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-(2,4,6-trimethoxyphenoxy)-2-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C26H30O9/c1-27-15-9-18(29-3)24(19(10-15)30-4)25-20(31-5)13-17(14-21(25)32-6)35-26-22(33-7)11-16(28-2)12-23(26)34-8/h9-14H,1-8H3 |
Clé InChI |
PPBIBCPSGVBIGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC3=C(C=C(C=C3OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















